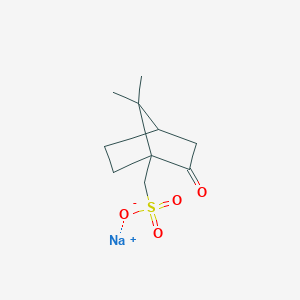

Sodium camphorsulfonate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

34850-66-3 |

|---|---|

Molekularformel |

C10H16NaO4S |

Molekulargewicht |

255.29 g/mol |

IUPAC-Name |

sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |

InChI |

InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14); |

InChI-Schlüssel |

RQBIDHXNCXLZRB-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |

Isomerische SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] |

Kanonische SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.[Na] |

Andere CAS-Nummern |

34850-66-3 21791-94-6 |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Significance in Modern Stereochemistry and Organic Synthesis Research

The primary significance of sodium camphorsulfonate in contemporary research lies in its role as a chiral resolving agent and its application in asymmetric synthesis. chemimpex.com Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry, as different enantiomers (non-superimposable mirror images) of a molecule can have vastly different biological activities.

This compound is employed to separate racemic mixtures, which contain equal amounts of two enantiomers. google.com This is often achieved by forming diastereomeric salts with a racemic mixture of a chiral amine or another cationic compound. wikipedia.org These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. google.com Once separated, the individual enantiomers can be recovered.

In addition to resolution, derivatives of camphorsulfonic acid, and by extension their sodium salts, are used as chiral auxiliaries. chemimpex.com A chiral auxiliary is a molecule that is temporarily incorporated into a non-chiral starting material to direct the stereochemical outcome of a reaction. This allows for the synthesis of a specific enantiomer of a desired product. Furthermore, camphorsulfonic acid and its salts can act as chiral acid catalysts in a variety of organic transformations, including asymmetric Diels-Alder reactions and the synthesis of bioactive heterocyclic compounds. jecibiochem.comresearchgate.net

The compound also finds use as a supporting electrolyte in asymmetric electrosynthesis, where its chiral nature can influence the stereoselectivity of electrochemical reactions. researchgate.net This emerging field offers a greener and more sustainable approach to synthesizing enantiomerically pure compounds. beilstein-journals.org

Historical Context of Camphorsulfonates As Chiral Reagents

Synthesis of Sodium Camphorsulfonate and its Enantiomers

Optimized Synthesis Routes (e.g., from Camphorsulfonic Acid)

The synthesis of this compound is primarily achieved through the neutralization of camphorsulfonic acid. A common industrial method involves the sulfonation of camphor using sulfuric acid and acetic anhydride (B1165640) to yield camphorsulfonic acid. This intermediate is then neutralized with sodium hydroxide (B78521) to produce this compound.

A typical laboratory-scale synthesis involves dissolving camphorsulfonic acid in purified water, often with gentle heating to ensure complete dissolution. The solution is then decolorized, for example, by adding activated carbon and filtering. Following decolorization, the pH of the filtrate is adjusted to a neutral range of 6.0-7.0 using a sodium-containing base like sodium bicarbonate. The final product, this compound, can then be obtained by methods such as spray drying of the resulting solution. google.com

An alternative prior art method describes dissolving camphorsulfonic acid in deionized water and reacting it with sodium bicarbonate. After adjusting the pH to 7, the solution is decolorized with activated carbon, filtered, and the filtrate is concentrated to a thick crystalline form, which is then filtered while hot and dried to yield this compound. google.com

The synthesis of specific enantiomers of this compound relies on starting with the corresponding chiral camphorsulfonic acid. For instance, sodium d-10-camphorsulfonate is produced from d-10-camphorsulfonic acid. google.com

Table 1: Optimized Synthesis Parameters for this compound

| Parameter | Value/Condition |

| Starting Material | Camphorsulfonic Acid |

| Solvent | Purified Water |

| Decolorizing Agent | Activated Carbon |

| Neutralizing Agent | Sodium Bicarbonate or Sodium Hydroxide |

| Final pH | 6.0 - 7.0 |

| Isolation Method | Spray Drying or Crystallization |

Recovery and Recycling of Camphorsulfonate Resolving Agents

Camphorsulfonic acid is a valuable resolving agent used in the separation of racemic mixtures of pharmaceutical compounds, such as clopidogrel (B1663587) and voriconazole (B182144). quickcompany.inpatsnap.com Due to its cost, efficient recovery and recycling processes are economically crucial.

One established method for recovering camphorsulfonic acid involves a multi-step process:

Alkalization: The camphorsulfonate salt of the resolved compound (e.g., voriconazole camphorsulfonate) is dissolved in a biphasic mixture of an organic solvent (like dichloromethane (B109758) or ethyl acetate) and water. A weak base, such as sodium carbonate or potassium bicarbonate, is added to raise the pH, which liberates the free base of the pharmaceutical into the organic layer and leaves the camphorsulfonate anion in the aqueous layer. patsnap.comgoogle.com

Acidification: The separated aqueous layer is then acidified with a strong acid, such as sulfuric acid or phosphoric acid. patsnap.comgoogle.com This converts the this compound back into camphorsulfonic acid.

Isolation and Purification: The acidified solution is concentrated to dryness. The resulting solid is then dissolved in a suitable organic solvent (e.g., methyl ethyl ketone), filtered to remove inorganic salts, and crystallized, often with the addition of an anti-solvent like cyclohexane. patsnap.com This process can yield recovered camphorsulfonic acid with high purity and in good yields, often exceeding 89%. wipo.int

A liquid ion-exchange process has also been developed for the recovery of camphorsulfonic acid salts from dilute, impure aqueous solutions. This method utilizes a secondary amine in a water-immiscible organic solvent to extract the camphorsulfonate anion at a controlled pH. The camphorsulfonate is then back-extracted into a fresh aqueous phase at a higher pH, providing a concentrated and purified solution of the sodium salt. google.com

Synthesis and Characterization of Functionalized Camphorsulfonate Derivatives

Alkyl Camphorsulfonates and Related Esters

Alkyl camphorsulfonates are esters formed from camphorsulfonic acid and an alcohol. These compounds are of interest primarily due to their potential formation as impurities in active pharmaceutical ingredients (APIs) when camphorsulfonic acid or its salts are used in manufacturing processes that involve alcoholic solvents. researchgate.netmdpi.com The formation of these esters is a potential concern as alkyl sulfonates are a class of potential genotoxic impurities (PGIs). researchgate.netmdpi.com

The synthesis of alkyl camphorsulfonates can occur via the esterification of camphorsulfonic acid with an alcohol. Studies have shown that the presence of an equimolar amount of a base to neutralize the sulfonic acid prevents the formation of these esters. acs.org However, under acidic conditions, the reaction between camphorsulfonic acid and alcohols like methanol, ethanol (B145695), and isopropanol (B130326) can lead to the formation of the corresponding methyl, ethyl, and isopropyl camphorsulfonates. researchgate.net The detection and quantification of these potential impurities are crucial for the safety of pharmaceutical products, and sensitive analytical methods using gas chromatography with flame ionization detection (GC-FID) and mass spectrometry (GC-MS) have been developed for this purpose. mdpi.com

Synthesis of Pharmaceutical Salts Incorporating the Camphorsulfonate Anion

The camphorsulfonate anion is utilized in the formation of pharmaceutical salts to improve the physicochemical properties of drug molecules, such as solubility and stability. google.comnih.gov The synthesis of these salts typically involves a metathesis reaction where a salt of the active pharmaceutical ingredient (often a hydrochloride salt) is reacted with a sodium or other alkali metal salt of camphorsulfonic acid. mdpi.com

For example, mefloquine (B1676156) camphorsulfonate salts were synthesized by reacting mefloquine hydrochloride with sodium (1R)-camphorsulfonate or sodium (1S)-camphorsulfonate in ethanol at room temperature. mdpi.com The resulting sodium chloride is insoluble in ethanol and precipitates out, while the desired mefloquine camphorsulfonate salt remains in solution and can be isolated upon solvent removal. This straightforward method has been applied to prepare a variety of pharmaceutical salts. mdpi.com

The camphorsulfonate anion has been successfully incorporated into salts of various active compounds, including lamivudine (B182088) and isoniazid, to potentially enhance their bioavailability and modify their physical properties. nih.govencyclopedia.pub

Table 2: Examples of Pharmaceutical Salts with Camphorsulfonate Anion

| Active Pharmaceutical Ingredient (API) | Camphorsulfonate Enantiomer | Synthetic Method |

| Mefloquine | (1R)- and (1S)- | Ion Metathesis |

| Isoniazid | (R)- or (S)- | Not specified |

| Lamivudine | Not specified | Not specified |

| Trimetaphan | Not specified | Not specified |

Hybrid Materials Integrating Camphorsulfonate Moieties (e.g., chitosan (B1678972) conjugates)

Camphorsulfonic acid can be used to form salts with polymers, creating hybrid materials with unique properties. A notable example is the formation of chitosan-camphorsulfonic acid (CHI-CSA) salts. mdpi.comresearchgate.net Chitosan, a natural polysaccharide, is typically insoluble in water and common organic solvents. However, by forming a salt with camphorsulfonic acid, the resulting chitosan conjugate becomes soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.net

The synthesis of CHI-CSA involves suspending chitosan in water and adding an equimolar amount of 10-camphorsulfonic acid relative to the amine groups of the chitosan. mdpi.com The mixture is stirred until a clear solution is formed, which is then typically purified by dialysis and lyophilized to obtain the solid CHI-CSA salt. mdpi.com This enhanced solubility in organic solvents opens up possibilities for further chemical modification of chitosan under homogeneous conditions, which is otherwise difficult to achieve. mdpi.com These modified chitosan materials have potential applications in biomedical fields, such as in the development of drug delivery systems and antimicrobial agents. mdpi.comresearchgate.net

Chiral Resolution Via Diastereomeric Salt Formation

Principles of Diastereomeric Crystallization with Sodium Camphorsulfonate as Resolving Agent

The fundamental principle behind chiral resolution using this compound is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. nih.gov When a racemic mixture of a chiral base (for example, a chiral amine) is reacted with an enantiomerically pure form of camphorsulfonic acid (such as (+)-camphorsulfonic acid, which provides the sodium (+)-camphorsulfonate), two diastereomeric salts are formed. google.comnih.gov

These diastereomeric salts, for instance, (R)-amine-(+)-camphorsulfonate and (S)-amine-(+)-camphorsulfonate, are not mirror images of each other and thus exhibit different properties, including melting points, boiling points, and, most critically for resolution, solubilities in a given solvent system. pageplace.deucl.ac.uk The difference in solubility allows for the less soluble diastereomer to preferentially crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor. pageplace.de Through filtration, the crystallized, less soluble diastereomeric salt can be isolated. Subsequently, the resolved enantiomer can be recovered from the diastereomeric salt by treatment with a base to neutralize the camphorsulfonic acid. nih.gov

The success of the resolution is contingent on the magnitude of the solubility difference between the two diastereomeric salts. A significant difference enables a high recovery of one enantiomer with high optical purity. The selection of an appropriate solvent is crucial as it directly influences the solubilities of the diastereomeric salts. approcess.com

Optimization of Resolution Parameters

The efficiency and yield of chiral resolution by diastereomeric crystallization with this compound are highly dependent on several experimental parameters. Careful optimization of these factors is essential for a successful and scalable process.

Solvent System Selection and Cosolvent Effects

The choice of solvent is a critical factor that can determine the success of a chiral resolution. approcess.com The ideal solvent system should exhibit a large solubility difference between the two diastereomeric salts. Common solvents used in conjunction with this compound for chiral resolution include alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., toluene). google.comgoogle.com

In many cases, a single solvent may not provide optimal separation. The use of cosolvents can significantly impact the solubility and crystallization behavior of the diastereomeric salts. For instance, in the resolution of clopidogrel (B1663587) intermediates, mixtures of a hydrocarbon like toluene (B28343) with a cosolvent such as dimethylformamide (DMF) or acetone (B3395972) have been employed. google.comgoogle.com The addition of a cosolvent can fine-tune the polarity of the medium, thereby altering the relative solubilities of the diastereomeric salts and improving the resolution efficiency. The concentration of the cosolvent is also a key variable; for example, in the resolution of clopidogrel, a cosolvent concentration of 3% to 20% (v/v) has been suggested to be effective. googleapis.com The effect of a cosolvent is complex and can influence the solvation of the diastereomeric salts, which in turn affects their crystallization kinetics and the purity of the resulting crystals. nih.gov

Temperature Control and Crystallization Kinetics

Temperature plays a pivotal role in diastereomeric crystallization. Solubility is generally temperature-dependent, and controlling the temperature profile during crystallization is crucial for maximizing the yield and purity of the desired diastereomer. rsc.org Typically, the diastereomeric salts are dissolved at an elevated temperature to ensure complete dissolution, and then the solution is gradually cooled to induce crystallization of the less soluble salt. nih.gov

The rate of cooling can significantly influence the size and purity of the crystals formed. Rapid cooling may lead to the entrapment of the more soluble diastereomer within the crystal lattice of the less soluble one, resulting in lower optical purity. A slower, controlled cooling process generally yields larger and purer crystals. google.com The final crystallization temperature is also a critical parameter; lower temperatures often lead to higher yields as the solubility of the desired diastereomer decreases, but may also increase the risk of co-precipitation of the more soluble diastereomer. nih.gov Therefore, an optimal temperature profile must be determined experimentally for each specific resolution.

Influence of Stoichiometry and Seed Crystal Introduction

The stoichiometric ratio between the racemic compound and the resolving agent can have a profound effect on the efficiency of the resolution. While a 1:1 molar ratio is often used, employing a substoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective, a technique known as the Pope-Peachey method. pageplace.de In the resolution of tetrabenazine (B1681281), molar ratios of the racemate to the chiral acid ranging from 1:0.2 to 1:1.8 have been explored, with a preferred range of 1:0.4 to 1:1.2. google.com The optimal stoichiometry depends on the specific properties of the diastereomeric salts and the solvent system used.

The introduction of seed crystals of the pure, less soluble diastereomeric salt can significantly improve the crystallization process. researchgate.net Seeding helps to control the nucleation process, leading to the formation of crystals of the desired diastereomer with higher purity and in a more reproducible manner. researchgate.net In the resolution of a 3-amino-diazepin-2-one, seeding a solution with crystals of the desired diastereomeric salt led to a product with greater than 99.5% enantiomeric purity. scielo.org.mx Seeding can also shorten the induction time for crystallization and can be particularly beneficial in large-scale industrial applications.

Application in Enantiomeric Separation of Chiral Amines and Related Cations

This compound is a versatile resolving agent for a wide array of chiral amines and related cationic compounds. Its strong acidity allows it to form stable salts with weakly basic amines, making it a valuable tool in pharmaceutical and chemical synthesis. rug.nl

Resolution of Complex Chiral Molecules (e.g., tetrabenazine, clopidogrel intermediates)

The utility of this compound is well-demonstrated in the resolution of complex chiral molecules of pharmaceutical importance, such as tetrabenazine and intermediates of clopidogrel.

Tetrabenazine

Tetrabenazine, a drug used to treat hyperkinetic movement disorders, has two chiral centers. The resolution of racemic tetrabenazine has been successfully achieved using (+)-camphorsulfonic acid. nih.govresearchgate.net In a typical procedure, racemic tetrabenazine is dissolved in a suitable solvent like acetone, and a solution of (+)-camphorsulfonic acid is added. nih.govresearchgate.net The diastereomeric salt of the desired enantiomer preferentially crystallizes and can be isolated. The enantiomeric purity of the resolved tetrabenazine can be very high, often exceeding 98% enantiomeric excess (ee). nih.gov

| Resolving Agent | Solvent | Isolated Diastereomer | Enantiomeric Excess (ee) of Recovered Tetrabenazine | Reference |

|---|---|---|---|---|

| (+)-Camphorsulfonic acid | Acetone | (+)-Tetrabenazine-(+)-camphorsulfonate | >98% | nih.gov |

| (1S)-(+)-10-camphorsulfonic acid | Acetone | (+)-(3R,11bR)-Tetrabenazine-(1S)-(+)-10-camphorsulfonate | 98.9% | nih.gov |

Clopidogrel Intermediates

Clopidogrel is an antiplatelet agent that is administered as a single enantiomer. The chiral resolution of clopidogrel intermediates using camphorsulfonic acid is a key step in its synthesis. Racemic clopidogrel free base can be resolved using levorotatory camphor-10-sulfonic acid in a mixture of solvents like acetone and an ether. The (S)-(+)-clopidogrel camphorsulfonate salt precipitates from the solution and can be isolated with high optical purity. This diastereomeric salt is then converted to the desired active pharmaceutical ingredient. google.com

| Resolving Agent | Solvent System | Isolated Diastereomer | Outcome | Reference |

|---|---|---|---|---|

| L(-)-camphor-10-sulphonic acid | Acetone/Diisopropyl ether | S(+) Clopidogrel camphor (B46023) sulphonate | Successful isolation of the desired enantiomer's salt. | |

| Levorotatory camphor sulfonic acid | Toluene/DMF | (S) clopidogrel camphor sulfonate | Precipitation of the desired diastereomeric salt. | google.comgoogle.com |

Enantioseparation of Coordination Complexes

The resolution of chiral coordination complexes through diastereomeric salt formation is a classic and effective method in stereochemistry, with this compound and its derivatives playing a pivotal role since the foundational work of Alfred Werner. This technique hinges on the reaction of a racemic mixture of a chiral cationic or anionic complex with an enantiomerically pure resolving agent, such as (+)- or (-)-camphorsulfonate. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization.

The pioneering work of Alfred Werner in the early 20th century provided unequivocal proof of the octahedral geometry of cobalt(III) complexes and established the field of coordination stereochemistry. A key element of his proof was the resolution of chiral cobalt complexes into their constituent enantiomers. Werner and his students successfully used salts of camphorsulfonic acid and its derivatives to resolve a variety of cationic cobalt(III) complexes. researcher.life

For instance, Werner resolved compounds of the cis-[Co(NO₂)₂(en)₂]X (flavo) series using a combination of (+)-camphorsulfonic acid, which preferentially crystallizes the (-)-cobalt complex salt, and (+)-3-bromocamphor-9-sulfonic acid, which forms a less soluble salt with the (+)-cobalt complex. researcher.life This strategy cleverly avoided the need for the less common (-)-camphor (B167293) derivatives. researcher.life Similarly, cis-[CoCl(NH₃)(en)₂]²⁺ was resolved using camphorsulfonate salts. researcher.life The different solubilities of the resulting diastereomeric salts, such as [Λ-complex][(+)-camphorsulfonate] and [Δ-complex][(+)-camphorsulfonate], allowed for their separation. Once separated, the pure diastereomeric salts are treated to remove the resolving agent, yielding the pure enantiomers of the coordination complex.

The general principle can be illustrated as follows:

Step 1: Salt Formation: A racemic mixture of a cationic complex, e.g., rac-[M(L)n]ⁿ⁺, is treated with an enantiopure chiral anion, such as sodium (+)-camphorsulfonate, [(+)-CS]⁻.

rac-[M(L)n]ⁿ⁺ + Na[(+)-CS] → [Δ-M(L)n][(+)-CS]ₙ + [Λ-M(L)n][(+)-CS]ₙ

Step 2: Fractional Crystallization: The mixture of diastereomeric salts is crystallized from a suitable solvent. Due to their different solubilities, one diastereomer will crystallize preferentially.

Step 3: Isolation and Decomposition: The crystallized, diastereomerically pure salt is isolated. The chiral resolving agent is then removed, often by precipitation with a non-chiral salt (e.g., adding NH₄Cl to precipitate the chloride salt of the complex), to yield the enantiomerically pure coordination complex. wikipedia.org

This method remains a valuable tool in modern coordination chemistry for obtaining enantiopure metal complexes, which are crucial for applications in asymmetric catalysis, materials science, and pharmacology. numberanalytics.com

| Coordination Complex Resolved | Resolving Agent Used | Observation |

| cis-[Co(NO₂)₂(en)₂]⁺ | (+)-Camphorsulfonic acid | Forms a less soluble salt with the (-)-enantiomer of the complex. researcher.life |

| cis-[Co(NO₂)₂(en)₂]⁺ | (+)-3-Bromocamphor-9-sulfonic acid | Forms a less soluble salt with the (+)-enantiomer of the complex. researcher.life |

| cis-[CoCl(NH₃)(en)₂]²⁺ | Camphorsulfonate salts | Successful separation of enantiomers via diastereomeric salt formation. researcher.life |

| cis-[CoBrCl(en)₂]⁺ | Ammonium (B1175870) (+)- and (-)-bromocamphorsulfonate | Precipitation of diastereomeric salts allowed for resolution. researcher.life |

| cis-[CoCl₂(en)₂]⁺ | Ammonium (+)- and (-)-bromocamphorsulfonate | Used to avoid replacement of chloro ligands that can occur with silver salts. researcher.life |

Studies on Spontaneous Chiral Resolution Facilitated by Camphorsulfonates

Spontaneous resolution, the crystallization of a racemic mixture into a conglomerate of separate enantiopure crystals of the two enantiomers, is a relatively rare phenomenon, occurring in only 5-10% of all chiral compounds. wikipedia.org More commonly, racemates crystallize as a racemic compound, where both enantiomers are present in a single unit cell. The facilitation or induction of spontaneous resolution by a chiral auxiliary that does not form a stable diastereomeric salt but influences the crystallization process is an area of significant interest.

While camphorsulfonate is a classic resolving agent for forming diastereomeric salts, its role in facilitating true spontaneous resolution is less direct. Instead, research has shown that camphorsulfonate anions can act as chiral templates or auxiliaries, inducing chirality during the self-assembly of coordination polymers and cages. researchgate.netresearchgate.net In these cases, the camphorsulfonate anion is typically incorporated into the crystal lattice of the final product, a process more accurately described as chiral-templated induction rather than spontaneous resolution. researchgate.net

A notable study involved the construction of three-dimensional (3D) chiral coordination polymers (CCPs) from achiral 4,2′:6′,4′′-terpyridyl precursors and copper(II) ions. researchgate.netresearchgate.net While the system could undergo spontaneous resolution on its own to a certain extent, the introduction of optically pure camphor sulfonate (CSA) allowed for controlled chiral induction. researchgate.netresearchgate.net The presence of D- or L-camphorsulfonate as a guest molecule can direct the stereochemistry of the resulting metallo-cage, leading to the preferential formation of one enantiomer of the host-guest complex. researcher.lifenih.gov

Key findings from these studies include:

Chiral Induction: The camphorsulfonate anion, acting as a chiral guest, can induce a specific handedness in a supramolecular structure during its formation. For example, in the assembly of isostructural metallo-cuboctahedra with Zinc(II) and Cadmium(II), D-camphorsulfonate induced a Δ-handed host-guest complex with the zinc cage but a Λ-handed complex with the cadmium cage, demonstrating that the outcome depends on both the chiral guest and the metal ion. researcher.lifenih.gov

Templating Effect: In the synthesis of 3D chiral coordination polymers, optically pure camphor sulfonate can act as a chiral template. The resulting enantioenriched polymers incorporate the camphorsulfonate anion into cavities within their structure. researchgate.netresearchgate.net This demonstrates an efficient transfer of chirality from the auxiliary anion to the polymer framework. researchgate.net

Distinction from Spontaneous Resolution: It is crucial to distinguish this templating mechanism from spontaneous resolution. In the latter, the chiral entity crystallizes without the resolving agent. In the cases involving camphorsulfonate-induced resolution of coordination polymers, the chiral anion is an integral part of the resulting crystalline structure.

While this compound is not typically observed to facilitate spontaneous resolution in the classical sense, its function as a potent chiral template highlights its utility in controlling the stereochemistry of complex supramolecular architectures and coordination polymers.

| System Studied | Role of Camphorsulfonate | Outcome |

| 3D Cu(II) Coordination Polymers with achiral terpyridyl ligands | Chiral auxiliary / Template | Formation of enantioenriched coordination polymers with camphorsulfonate captured in the crystal lattice. researchgate.netresearchgate.net |

| Zn(II) and Cd(II) Metallo-cuboctahedra | Chiral guest / Inductor | D-Camphorsulfonate induced a Δ-handed host-guest complex with the Zn(II) cage and a Λ-handed complex with the Cd(II) cage. researcher.lifenih.gov |

| Racemic 4-hydroxyphenylglycine | Co-resolving agent | Resolution with (+)-10-camphorsulfonic acid was only successful when dl- or d-(−)-phenylglycine was added, forming mixed crystals. researchgate.net |

Applications in Asymmetric Synthesis and Catalysis

Sodium Camphorsulfonate as a Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. Sodium (±)-10-camphorsulfonate is recognized as an effective chiral auxiliary that facilitates asymmetric synthesis, enabling the production of enantiomerically pure compounds. chemimpex.comthieme-connect.com Its rigid bicyclic structure provides a well-defined chiral environment that can effectively shield one face of a reactive intermediate, directing an incoming reagent to the opposite face and thereby inducing stereoselectivity. The unique structure of the camphorsulfonate moiety helps to stabilize transition states during reactions, which is invaluable for enhancing the efficiency and selectivity of synthetic pathways. chemimpex.com

One prominent application is in the resolution of racemates, where the chiral camphorsulfonate anion pairs with a racemic cationic species to form diastereomeric salts. These salts often exhibit different physical properties, such as solubility, allowing for their separation by crystallization. This method is crucial in pharmaceutical research where the enantiomeric purity of active ingredients is paramount. chemimpex.com For instance, (S)-10-camphorsulfonic acid has been used in the resolution of 2-piperidineethanol, a key chiral starting material for the asymmetric synthesis of the spermidine (B129725) alkaloid, (-)-isooncinotine. researchgate.net

Furthermore, derivatives of camphorsulfonic acid are widely used as powerful chiral auxiliaries. A notable example is Oppolzer's camphorsultam, which is synthesized from 10-camphorsulfonic acid. chemrxiv.org This auxiliary can be temporarily attached to a substrate, directing subsequent reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions to proceed with a high degree of stereocontrol. chemrxiv.org

Role as a Chiral Catalyst or Catalyst Component

The camphorsulfonate structure is a cornerstone in the design of various chiral catalysts, where it can act either as the primary catalytic species or as a crucial component that imparts chirality to a larger catalytic system.

Camphorsulfonic acid (CSA), the conjugate acid of this compound, is a commercially available, stable, and reusable organocatalyst. researchgate.net As a strong chiral Brønsted acid, it can protonate substrates to activate them toward nucleophilic attack within a chiral environment. This has been effectively demonstrated in enantioselective Michael-type Friedel-Crafts reactions of indoles with aromatic enones, where D-CSA served as a practical and efficient catalyst, affording the corresponding β-indolyl ketones in excellent yields and with moderate enantioselectivities. researchgate.net

Copper complexes incorporating chiral iminopyridines, which were themselves prepared from camphane-derived ketones and picolylamine, have successfully catalyzed the enantioselective Henry (nitroaldol) reaction between nitromethane (B149229) and various aldehydes, achieving high yields and good enantioselectivity. researchgate.net This demonstrates how the camphor (B46023) scaffold can be integrated into metal-ligand complexes to perform acid-catalyzed transformations.

While camphorsulfonic acid itself is a Brønsted acid, its derivatives and salts are instrumental in forming chiral Lewis acid (CLA) catalysts. wikipedia.org CLAs function by coordinating to a substrate, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and activating it for reaction, all within a defined chiral pocket to direct the stereochemical outcome. wikipedia.org

A significant breakthrough was the development of a water-tolerant chiral indium(III) camphorsulfonate complex. thieme-connect.comthieme-connect.com This novel catalyst was prepared from indium trichloride, allyltributylstannane, and (1S)-(+)-10-camphorsulfonic acid. It proved to be an excellent Lewis acid for efficiently catalyzing one-pot, three-component Mannich-type reactions in water, a green and benign solvent. thieme-connect.comthieme-connect.com Although stereocontrol in these aqueous reactions was not achieved, the design provided crucial insights for developing new water-tolerant chiral Lewis acids. thieme-connect.com

The following table summarizes the results for the indium-catalyzed Mannich-type reaction in water.

| Entry | Aldehyde | Amine | Ketone | Yield (%) |

| 1 | Benzaldehyde | Aniline | Acetophenone | 99 |

| 2 | 4-Chlorobenzaldehyde | Aniline | Acetophenone | 95 |

| 3 | 4-Methoxybenzaldehyde | Aniline | Acetophenone | 98 |

| 4 | 2-Naphthaldehyde | Aniline | Acetophenone | 99 |

| 5 | Benzaldehyde | p-Toluidine | Acetophenone | 99 |

| 6 | Benzaldehyde | p-Anisidine | Acetophenone | 99 |

| Data sourced from research on chiral indium complexes. thieme-connect.com |

In other research, titanium complexes have been used as chiral Lewis acids in asymmetric Diels-Alder reactions, with chiral auxiliaries like Oppolzer's camphorsultam (derived from 10-CSA) directing the cycloaddition. chemrxiv.org

Asymmetric electrocatalysis is an emerging field that uses electricity to drive chemical transformations, offering a green and controllable alternative to traditional methods. researchgate.net The introduction of chirality into these systems is a significant challenge. The camphorsulfonate moiety has been employed as a chiral component in such advanced catalytic systems.

In one instance, (S)-tetraethylammonium camphorsulfonate was used as a chiral supporting electrolyte in the anodic oxidation of enol acetates, leading to the formation of α-acetoxy ketones with low to moderate enantiomeric excess. beilstein-journals.org This demonstrates the principle of using a chiral salt to create a chiral environment at the electrode-solution interface.

More advanced strategies combine photoredox catalysis with asymmetric electrocatalysis. One such photoelectrochemical asymmetric catalysis (PEAC) method was developed for the heteroarylcyanation of alkenes. researchgate.net In a related area, (+)-10-camphorsulfonic acid (CSA) was used as a component in a "pseudo hydronium solvate ionic liquid" in a system designed for photoelectrocatalysis, highlighting its utility in creating specialized reaction media for complex chiral transformations. researchgate.net These approaches pave the way for sustainable methods to produce enantioenriched compounds. researchgate.net

Phase-transfer catalysis (PTC) is a powerful technique for reacting reagents that are soluble in two immiscible phases, typically an aqueous and an organic phase. Asymmetric PTC employs a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to ferry one reactant (usually an anion) into the organic phase as a tightly associated, chiral ion pair. nih.govbeilstein-journals.org This chiral ion pair then reacts with the substrate, and the stereochemical information from the catalyst is transferred to the product. beilstein-journals.org

The camphorsulfonate anion can play a crucial role as the chiral counter-ion in these systems. For example, the supramolecular interaction between a positively charged rotaxane and the enantiopure (1S)-(+)-10-camphorsulfonate anion was shown to cause an imbalance in the population of the rotaxane's two enantiomeric co-conformations, achieving a diastereomeric ratio of 85:15. nih.gov This represents a clear case of chiral anion recognition and induction of mechanical planar chirality. nih.gov

Furthermore, bifunctional phase-transfer organocatalysts have been synthesized based on the camphor scaffold. mdpi.com These catalysts often incorporate a quaternary ammonium salt for phase transfer and a hydrogen-bond donor (like a thiourea (B124793) group) on the same camphor-derived backbone to further activate and orient the substrates for highly stereoselective reactions. mdpi.com

Stereoselective Formation of Chiral Molecules and Quaternary Carbon Centers

A primary goal of asymmetric catalysis is the stereoselective synthesis of complex chiral molecules, with a particular focus on the construction of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms. researchgate.net This is a formidable challenge in organic synthesis due to the high steric hindrance involved.

The methodologies employing this compound and its derivatives are frequently applied to this challenge. Electricity-driven asymmetric Lewis acid catalysis has been shown to facilitate reactions that form all-carbon quaternary stereocenters. researchgate.net Similarly, transition metal-catalyzed allylic alkylation of enolates, often using ligands or auxiliaries derived from the chiral pool, is a key strategy. The Oppolzer's camphorsultam auxiliary, derived from camphorsulfonic acid, is a classic tool for the diastereoselective installation of quaternary carbons adjacent to a carbonyl group. chemrxiv.org

The enantioselective Henry reaction catalyzed by copper-camphor-based complexes and the Friedel-Crafts alkylations catalyzed by CSA are further examples of reactions that create chiral carbon centers with high stereocontrol. researchgate.net The versatility of the camphor scaffold, whether used as an auxiliary, a Brønsted acid, a ligand for a Lewis acid, or as part of a phase-transfer catalyst, makes it an indispensable tool for chemists aiming to construct stereochemically complex and valuable molecules. patsnap.comchemimpex.com

Advanced Analytical Techniques for Sodium Camphorsulfonate and Its Chiral Intermediates

Chromatographic Methods for Enantiomeric Purity and Separation

Chromatography is a cornerstone for the separation and quantification of enantiomers. For sodium camphorsulfonate and related chiral molecules, several high-performance techniques are employed to achieve high-resolution separation and accurate determination of enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the enantiomeric purity of chiral compounds. chromatographyonline.com The technique relies on chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with enantiomers and thus enabling their separation. chromatographyonline.comresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds. researchgate.netresearchgate.netmdpi.comelte.hu For instance, a Chiralcel OD column, which has a cellulose-based stationary phase, has been utilized in methods involving camphorsulfonic acid. nih.gov Another approach involves ion-exchange type chiral columns; a Daicel Chiralpak ZWIX column has been used to detect isomers of camphorsulfonic acid directly. google.com

Beyond direct separation on a CSP, camphorsulfonic acid (CSA) itself can be used as a chiral mobile phase additive. researchgate.net By adding an enantiomerically pure form of CSA, such as (+)- or (-)-camphorsulfonic acid, to the mobile phase, a "dynamically generated stationary phase" can be created on an achiral column support, which then facilitates the separation of racemic basic drugs. nih.gov Similarly, it can function as a chiral ion-pairing reagent. In one method, d-10-camphorsulfonic acid was added to the mobile phase to separate the enantiomers of a propranolol (B1214883) derivative on a cyanopropyl silica (B1680970) column. scispace.com This versatility makes HPLC a powerful and adaptable tool for the chiral analysis of and with camphorsulfonate derivatives.

Table 1: Examples of HPLC Chiral Separation Methods

| Analytical Target | Column Type | Chiral Method | Key Finding |

|---|---|---|---|

| Racemic Basic Drugs | Chiralcel OD | Chiral Mobile Phase Additive (CSA) | Adsorption of CSA onto the stationary phase created a dynamic chiral environment capable of enantioseparation. nih.gov |

| Propranolol Derivatives | Cyanopropyl Silica | Chiral Ion-Pairing Reagent (d-10-CSA) | Competition between a base (tert-butylamine) and the analyte for interaction with d-10-CSA enabled separation. scispace.com |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Enantioseparation

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) offer alternative and sometimes advantageous approaches for chiral separations.

Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC/MS), is a well-established method for determining the optical purity of volatile compounds. nih.govresearchgate.net For camphorsulfonic acid and its intermediates, analysis is often performed using a chiral GC column. nih.govresearchgate.net This direct method has been successfully explored to confirm that samples of CSA isomers are enantiomerically pure. nih.govresearchgate.net Indirect GC analysis is also possible, where enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com

Supercritical Fluid Chromatography (SFC) is a hybrid of GC and LC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. chromatographyonline.com SFC offers advantages such as higher efficiency and faster analysis times compared to HPLC, due to the low viscosity and high diffusivity of the mobile phase. chromatographyonline.com Any stationary phase available for LC, including chiral ones, can generally be used in SFC. chromatographyonline.com A related technique, supercritical fluid extraction (SFE), has been used for the enantioselective extraction of camphorsulfonic acid. In this method, a chiral selector is used to precipitate one enantiomer, allowing the other to be selectively extracted into the supercritical CO2. researchgate.nettandfonline.comtandfonline.com This approach has demonstrated high selectivity, as detailed in the table below.

Table 2: Enantioselective Supercritical Fluid Extraction of 10-Camphorsulfonic Acid

| Chiral Selector | Target Enantiomer | Recovery of R-enantiomer | Recovery of S-enantiomer |

|---|

Data sourced from a study on enantioselective extraction using SFE with in situ chiral precipitation, followed by HPLC analysis. researchgate.nettandfonline.com

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent consumption. nih.govnih.gov It has proven to be a powerful tool for enantioseparation, often by adding a chiral selector to the background electrolyte (BGE). nih.govnih.gov

In the context of camphorsulfonic acid, it is frequently used as a chiral additive to the BGE. For example, a chiral ionic liquid (CIL) based on D-10-camphorsulfonic acid has been used in conjunction with carboxymethyl-β-cyclodextrin (a chiral selector) to create a synergistic system that significantly improves the enantioseparation of various drugs. nih.gov

In nonaqueous capillary electrophoresis (NACE), potassium camphorsulfonate can act as a competitor ion. researchgate.netuliege.be When used with an anionic cyclodextrin, it competes with analytes for interaction with the chiral selector, a property that is particularly useful for resolving compounds that bind very strongly to the cyclodextrin. researchgate.net Furthermore, camphorsulfonic acid has been used as a template molecule in the creation of molecularly imprinted polymers (MIPs) for use as a stationary phase in open tubular capillary columns. psu.edu

Table 3: Capillary Electrophoresis Systems Utilizing Camphorsulfonate

| CE System | Role of Camphorsulfonate | Chiral Selector | Key Application/Finding |

|---|---|---|---|

| Synergistic System | Component of a Chiral Ionic Liquid (CIL) | Carboxymethyl-β-cyclodextrin | The CIL improved resolution and selectivity for 16 chiral drugs compared to the selector alone. nih.gov |

| Nonaqueous CE (NACE) | Competitor Ion | Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin (HDMS-β-CD) | Useful for separating basic drugs with high affinity for the anionic cyclodextrin. researchgate.netuliege.be |

Spectroscopic Characterization for Structural and Chiroptical Analysis

Spectroscopic methods are essential for elucidating the three-dimensional structure of molecules and confirming their chiral nature. Techniques like circular dichroism and nuclear magnetic resonance provide detailed information on stereochemistry and conformation.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property exhibited exclusively by chiral molecules. unipi.it This technique serves two primary functions in the analysis of this compound and its derivatives.

Firstly, it is used to determine the absolute stereochemistry of chiral molecules. The absolute configuration of the enantiomers of camphorsulfonic acid was assigned for the first time using electronic circular dichroism (ECD) spectra in combination with quantum chemical calculations; the (+)-enantiomer was assigned the (1S,4R) configuration, while the (-)-enantiomer was determined to be (1R,4S). nih.govresearchgate.net

Secondly, camphorsulfonic acid is widely used as a standard for calibrating CD spectropolarimeters due to its stability and well-defined spectral features. researchgate.netresearchgate.net Its spectrum has characteristic positive and negative bands that can be used for a simple two-point calibration to ensure instrument accuracy. researchgate.net Beyond calibration, when CSA is used as a chiral dopant for polymers like polyaniline, CD spectroscopy can reveal detailed conformational information about the polymer backbone, such as identifying "extended coil" versus "compact coil" structures. uow.edu.auacs.org

Table 4: Circular Dichroism Calibration Parameters for d-10-Camphorsulfonic Acid (CSA)

| Wavelength | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Molar CD (εL - εR) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| 290.5 nm | +7,800 | +2.36 |

The ratio of the molar ellipticity at the two wavelengths ([θ]192.5 / [θ]290.5) is approximately -2.0, providing a reliable check for instrument performance. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and specialized techniques allow it to be used for stereochemical assignment and the determination of enantiomeric purity.

One common strategy involves the use of a chiral derivatizing agent (CDA). fordham.edu Enantiomerically pure (S)-camphorsulfonyl chloride can be reacted with a sample containing chiral intermediates, such as a racemic alcohol, to form a mixture of diastereomeric sulfonate esters. fordham.edu Because diastereomers have different physical properties, they produce distinct signals in the NMR spectrum. fordham.edu For example, in the ¹H NMR spectrum of a camphorsulfonate ester derived from a chiral alcohol, the diastereotopic protons of the methylene (B1212753) group adjacent to the sulfonate (the SCH₂ moiety) show separate, well-resolved signals for each diastereomer, allowing for direct integration and quantification of the enantiomeric ratio. fordham.edu

Another approach utilizes a chiral solvating agent (CSA). In this method, an enantiomerically pure CSA, such as (1R,2R)-1,2-diphenylethane-1,2-diamine, is added to the NMR sample of camphorsulfonic acid. nih.govresearchgate.net The CSA forms transient, diastereomeric complexes with the enantiomers in solution, leading to observable differences in the chemical shifts of the enantiomers, which enables the determination of optical purity. nih.govresearchgate.net

Table 5: Example ¹H NMR Signal Differentiation for Diastereomeric Camphorsulfonate Esters

| Analyte | Derivatizing Agent | Key ¹H NMR Signal | Observation |

|---|---|---|---|

| (R)-ethyl-3-hydroxybutyrate | (S)-Camphorsulfonyl chloride | SCH₂ protons | Two doublets observed for the single diastereomer. fordham.edu |

| Racemic ethyl-3-hydroxybutyrate | (S)-Camphorsulfonyl chloride | SCH₂ protons | Four well-resolved doublets observed, representing the two separate diastereomers. fordham.edu |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids, including the absolute configuration of chiral molecules. acs.orgnih.gov For chiral compounds like those involving camphorsulfonate, determining the exact spatial arrangement of atoms is crucial. The technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal, which produces a unique diffraction pattern from which the electron density and, consequently, the atomic positions can be mapped.

The determination of absolute configuration is possible due to the phenomenon of anomalous (or resonant) scattering. ed.ac.uk When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, and the usual inversion symmetry of diffraction patterns (Friedel's Law) breaks down. ed.ac.uk By carefully measuring the intensity differences between Friedel pairs (reflections hkl and -h-k-l), the correct enantiomer can be assigned. The Flack parameter is a critical value refined during the structure solution process that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment, while a value near one suggests the inverted structure is correct. nih.govelsevier.es

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. acs.org The use of a chiral counter-ion of known absolute stereochemistry, such as (1S)-(+)-10-camphorsulfonate or (1R)-(-)-10-camphorsulfonate, is a well-established strategy in pharmaceutical development to determine the absolute configuration of a chiral active pharmaceutical ingredient (API). researchgate.net By forming a diastereomeric salt with the chiral API, a single crystal can be grown and its structure solved. Since the absolute configuration of the camphorsulfonate moiety is already known, it serves as an internal reference, allowing for the unequivocal assignment of the API's stereocenters. researchgate.net

Numerous studies have utilized this approach. For example, the crystal structures of various azolium camphorsulfonate salts have been thoroughly investigated by SCXRD to understand their molecular arrangements and hydrogen-bonding networks. nih.govacs.org In the case of lamivudine (B182088) camphorsulfonate, powder X-ray diffraction data was sufficient to solve the crystal structure in the chiral space group P2₁, confirming the components of the salt. mdpi.com These analyses provide precise data on bond lengths, angles, and crystal packing, which are invaluable for understanding the physicochemical properties of the salt.

The table below presents crystallographic data for representative camphorsulfonate salts.

| Compound | Crystal System | Space Group | Key Finding | Reference(s) |

| (HIm⁺)(1S-CS⁻) | Monoclinic | P2₁ | Determined hydrogen-bonding network and molecular arrangements at 100 K. | nih.govacs.org |

| Lamivudine Camphorsulfonate | Monoclinic | P2₁ | Structure solved from powder diffraction data, confirming salt components. | mdpi.com |

| p-Aminophenol (1S)-Camphorsulfonate | Orthorhombic | P2₁2₁2₁ | Characterized salt formation and intermolecular interactions. | ul.ieul.ie |

HIm⁺ = Imidazolium, CS⁻ = Camphorsulfonate

A more recent and innovative application of crystallographic principles is the "chiral crystalline sponge" method. This technique allows for the structure determination of guest molecules, including their absolute configuration, without the need to crystallize the guest itself. nih.govresearchgate.net The method employs a pre-formed, porous, homochiral metal-organic framework (MOF) or coordination polymer that acts as a host or "sponge." nih.gov

The guest molecules are soaked into the crystalline sponge, where they become ordered within the pores of the host framework. nih.gov A subsequent X-ray diffraction analysis of the guest-loaded crystal allows for the structural elucidation of the ordered guest molecules. nih.gov When the sponge itself is chiral or contains a chiral reference of known configuration, the absolute configuration of the guest can be reliably determined. nih.govresearchgate.net

While not a direct analysis of this compound, camphorsulfonic acid has been used as a chiral inductor to create chiral MOFs. researchgate.net These frameworks, possessing inherent chirality derived from inductors like camphorsulfonic acid, can then potentially be used as chiral crystalline sponges for the enantioselective recognition and structural determination of other chiral compounds. researchgate.net The principle relies on the host-guest interactions within the chiral environment of the sponge's pores to selectively bind and order the guest molecules for crystallographic analysis. nih.gov

Analytical Method Development for Impurity Profiling and Control (e.g., alkyl camphorsulfonates)

The use of camphorsulfonic acid salts in the manufacturing of active pharmaceutical ingredients (APIs) necessitates the control of potential impurities. mdpi.com A significant concern is the formation of alkyl camphorsulfonates, which are considered potential genotoxic impurities (PGIs). mdpi.comrawdatalibrary.net These impurities can arise from the reaction of camphorsulfonic acid with residual alcohols (like methanol, ethanol (B145695), or isopropanol) commonly used as solvents in API manufacturing. mdpi.comresearchgate.net Due to their potential genotoxicity, these impurities must be controlled at very low levels, often guided by the Threshold of Toxicological Concern (TTC). mdpi.comresearchgate.net

Consequently, the development of highly sensitive and specific analytical methods for the detection and quantification of these impurities is critical. Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) has proven to be an effective technique for this purpose. mdpi.comrawdatalibrary.net The analytical Quality by Design (QbD) approach has been successfully applied to develop robust and reproducible GC-FID and GC-MS methods for the quantitation of methyl, ethyl, and isopropyl camphorsulfonates. mdpi.comrawdatalibrary.net

These methods are validated according to ICH Q2 guidelines for specificity, linearity, accuracy, precision, and robustness to ensure they are suitable for routine quality control in the pharmaceutical industry. researchgate.net The GC-MS method, in particular, offers higher sensitivity and specificity, which is crucial for controlling impurities at the parts-per-million (ppm) level. researchgate.net A rapid GC-MS method was also specifically developed and validated for determining methyl and ethyl camphorsulfonates in esomeprazole (B1671258) magnesium. researchgate.net

The table below summarizes the performance of developed analytical methods for alkyl camphorsulfonate impurities.

| Analytical Method | Impurity | Detection Limit (LOD) | Quantitation Limit (LOQ) | Key Application | Reference(s) |

| GC-FID | Methyl, Ethyl, Isopropyl Camphorsulfonate | 1.5 - 1.9 ppm | ~5.0 - 6.3 ppm | Routine quality control of APIs. | mdpi.comrawdatalibrary.netresearchgate.net |

| GC-MS | Methyl, Ethyl, Isopropyl Camphorsulfonate | 0.055 - 0.102 ppm | ~0.18 - 0.34 ppm | High-sensitivity analysis for PGI control. | mdpi.comrawdatalibrary.netresearchgate.net |

| GC-MS | Methyl, Ethyl Camphorsulfonate | 3 ppm | 10 ppm | Impurity determination in Esomeprazole Magnesium. | researchgate.net |

Supramolecular Chemistry and Host Guest Interactions of Sodium Camphorsulfonate

The camphorsulfonate anion, derived from the naturally occurring and chiral camphor (B46023) molecule, has emerged as a significant building block in the field of supramolecular chemistry. patsnap.com Its rigid bicyclic structure, inherent chirality, and the presence of a sulfonate group for electrostatic interactions make it a versatile component for constructing complex, ordered molecular systems. patsnap.comacs.org This article explores the nuanced roles of the camphorsulfonate anion in the design of supramolecular assemblies, chiral recognition phenomena, counterion exchange effects, and the development of functional materials.

Theoretical and Computational Studies on Sodium Camphorsulfonate Systems

Quantum Chemical Calculations (e.g., DFT) for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving camphorsulfonate moieties. These studies can map out potential energy surfaces, identify transition states, and predict the feasibility of various reaction pathways.

Research has employed DFT calculations to investigate reactions where camphorsulfonate acts as a leaving group. For instance, in the study of pyridinyl camphorsulfonates, the B3LYP functional with a 6-31+g(d,p) basis set was used to analyze the molecule's geometry and reactivity. researchgate.net Such calculations can determine bond lengths and angles, providing insight into the stability and reactivity of these compounds. researchgate.net While the heterolytic dissociation of the C–OSO2R bond in pyridinyl camphorsulfonate requires significant energy (153.2 kcal/mol), suggesting it is not a spontaneous process, these computational approaches are crucial for comparing the reactivity of different sulfonate esters, such as camphorsulfonates and trifluoromethanesulfonates. researchgate.net

Furthermore, computational modeling is a key method for studying the transient and often elusive nature of reaction intermediates and transition states. DFT calculations have been effectively used to model the transition states in reactions involving camphor-derived auxiliaries. By calculating the relative energies of different possible transition states, these methods provide a theoretical foundation for the observed stereochemical outcomes in a reaction. In a broader context, quantum chemical calculation methods have been developed to systematically predict potential reactants for a target compound by combining exhaustive automatic reaction path searches with kinetic analysis, a technique that has been successfully tested on known named reactions. researchgate.net

Photocrystallographic studies combined with DFT calculations have also been used to investigate the photoinduced metastable linkage isomers of transition metal complexes containing camphorsulfonate as a counter-ion, such as tetraamineaqua(sulfur dioxide)ruthenium(II)-camphorsulfonate. bath.ac.uk These studies confirm that the computationally identified structures represent minima on the potential energy surface. bath.ac.uk

| Computational Method/Basis Set | Application | Research Finding |

| DFT (B3LYP/6-31+g(d,p)) | Analysis of pyridinyl camphorsulfonate reactivity. | Calculated a high energy (153.2 kcal/mol) for the heterolytic dissociation of the C–O bond, indicating it's not a facile process. researchgate.net |

| DFT | Modeling of transition states with camphor-derived auxiliaries. | Provides a theoretical basis for observed stereochemical outcomes by calculating relative energies of transition states. |

| DFT | Investigation of photoinduced metastable isomers. | Confirmed that experimentally observed metastable isomers of a ruthenium-camphorsulfonate complex are minima on the potential energy surface. bath.ac.uk |

Molecular Modeling and Simulation of Chiral Recognition Phenomena

The inherent chirality of the camphorsulfonate ion makes it a subject of interest in molecular modeling studies focused on chiral recognition. These simulations help to understand how camphorsulfonate interacts with other chiral molecules, leading to the separation or differentiation of enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy, combined with molecular modeling, is a powerful technique for studying these interactions. In one study, the addition of (1S)-(+)-10-camphorsulfonate to a researchgate.netrotaxane molecular shuttle resulted in the splitting of proton NMR signals at low temperatures. acs.org This splitting indicates the formation of two distinct diastereomeric ion pairs, as the chiral anion interacts differently with the two mechanically planar enantiomers of the rotaxane. acs.org Deconvolution of the NMR peaks revealed a diastereomeric ratio of 85:15, which corresponds to a difference in the stability of the two diastereoisomers of 3.2 kJ mol⁻¹. acs.org

In other systems, chiral cages have been computationally and experimentally studied for their ability to recognize camphorsulfonate enantiomers. oaepublish.com It was observed that the two enantiomers of the camphorsulfonate guest exhibited different binding behaviors when exposed to the same chiral cage, demonstrating enantioselective recognition. oaepublish.com However, it is noteworthy that chiral recognition is highly dependent on the specific host-guest system. For example, in a study on a mechanically chiral researchgate.netcatenane, sodium (1R)-(−)-10-camphorsulfonate did not produce a clear response in NMR or circular dichroism spectroscopy, indicating a lack of significant chiral recognition in that particular case. acs.org

| System Studied | Computational/Experimental Technique | Key Finding |

| researchgate.netRotaxane Molecular Shuttle + (1S)-(+)-10-camphorsulfonate | ¹H NMR Spectroscopy | Observed splitting of NMR signals, indicating the formation of diastereomeric ion pairs with a ratio of 85:15. acs.org |

| Chiral Cage + Camphorsulfonate | ¹H NMR Spectroscopy | Enantiomers of camphorsulfonate showed different binding behaviors with the same chiral cage. oaepublish.com |

| researchgate.netCatenane + Sodium (1R)-(−)-10-camphorsulfonate | NMR and Circular Dichroism Spectroscopy | No clear response was elicited, indicating a lack of significant chiral recognition in this system. acs.org |

In Silico Predictions for Derivative Properties and Purity Control (e.g., genotoxic impurities)

In silico (computational) methods are increasingly vital in pharmaceutical development for predicting the properties of potential impurities, particularly their genotoxic potential. Camphorsulfonic acid and its salts, like sodium camphorsulfonate, are used in manufacturing processes for active pharmaceutical ingredients (APIs). researchgate.netmdpi.comgrafiati.comdntb.gov.ua This creates the potential for the formation of alkyl camphorsulfonates, which are considered potential genotoxic impurities (PGIs). researchgate.netmdpi.comgrafiati.comdntb.gov.ua

To address this, in silico studies using quantitative structure-activity relationship (Q-SAR) models are performed in line with regulatory guidelines such as ICH M7. mdpi.comdntb.gov.uanih.gov These computational models predict toxicity based on chemical structure. mdpi.com For alkyl camphorsulfonates like methyl camphorsulfonate (MCS), ethyl camphorsulfonate (ECS), and isopropyl camphorsulfonate (ICS), a combination of an expert rule-based software (Derek Nexus) and a statistical-based software (Sarah Nexus) is used for evaluation. mdpi.com

In one such study, the parent camphorsulfonic acid (CSA) was predicted to be non-mutagenic ("negative") by both Derek and Sarah Nexus models. mdpi.com However, the predictions for its alkyl ester derivatives varied. researchgate.net For instance, MCS was predicted as "positive" for mutagenicity by the expert rule-based system but "negative" by the statistical-based system. researchgate.net Such in silico assessments are crucial for classifying impurities and establishing appropriate controls to ensure the purity and safety of pharmaceutical products. mdpi.comgrafiati.comdntb.gov.ua

| Compound | Derek Nexus Prediction (Expert Rule-Based) | Sarah Nexus Prediction (Statistical-Based) | Vega Q-SAR Prediction | Overall In Silico Classification | ICH M7 Class |

| Camphorsulfonic Acid (CSA) | Negative | Negative | Negative | Negative | Class 5 |

| Methyl Camphorsulfonate (MCS) | Positive | Negative | Equivocal | Positive | Class 3 |

| Ethyl Camphorsulfonate (ECS) | Positive | Negative | Equivocal | Positive | Class 3 |

| Isopropyl Camphorsulfonate (ICS) | Positive | Negative | Equivocal | Positive | Class 3 |

| Table based on data from in silico genotoxicity prediction studies. researchgate.netmdpi.com |

Computational Studies on Electronic and Conformational Changes in Polymer Systems Doped with Camphorsulfonate

Camphorsulfonic acid (CSA) is a widely used dopant for conducting polymers like polyaniline (PANI), significantly enhancing their electrical conductivity. researchgate.net Computational studies are essential for understanding the underlying electronic and conformational changes that occur in the polymer upon doping with the camphorsulfonate anion.

When PANI is doped with CSA, particularly in a solvent like m-cresol (B1676322), it undergoes a conformational change from a compact coil to a more expanded coil or linear chain structure. researchgate.netpnas.org This change is believed to facilitate charge transport along and between polymer chains, leading to higher conductivity. pnas.org

Semi-empirical quantum mechanics calculations have been used to investigate the role of the dopant and solvent. researchgate.net These studies predict that when m-cresol acts as a secondary dopant by protonating the PANI chain, the energy band gap of the polymer is predicted to decrease for both polaronic and bipolaronic structures, which enhances conductivity. researchgate.net The large size of the camphorsulfonate anion is thought to be a reason for its effectiveness, as it remains in the crystalline regions of the polymer while smaller molecules like m-cresol can diffuse into the polymer cluster. researchgate.net Computational chemistry calculations have also suggested that the larger size of camphorsulfonate anions, compared to chloride, leads to slower diffusion within the polymer film. researchgate.net These theoretical insights are supported by experimental observations from UV/Vis/NIR spectroscopy, which detect the electronic transitions characteristic of the extended-coil conformation of the doped PANI. acs.orgacs.org

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Continuous Processing for Chiral Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability. The integration of chiral catalysts and reagents like camphorsulfonic acid into these systems is a key area of development for the production of chiral molecules. nih.gov

Recent research has demonstrated the use of camphorsulfonic acid (CSA) as an acid catalyst in continuous-flow protocols. acs.orgnih.gov One notable application is the acid-catalyzed intramolecular cyclization of cannabidiol (B1668261) (CBD) to produce Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and Δ⁸-tetrahydrocannabinol (Δ⁸-THC). acs.orgnih.gov In these processes, precise control over reaction parameters, which is a hallmark of flow chemistry, is critical for influencing product selectivity. nih.gov While CSA was investigated, it was found that under certain reflux conditions, it resulted in an 81% conversion of CBD with 67% selectivity for Δ⁹-THC. acs.org However, optimizing the product distribution proved challenging under the tested conditions. acs.org Other studies have also explored CSA as a strong acid catalyst in flow processes for reactions like the Prilezhaev dihydroxylation of olefins, though in some batch comparisons, it led to the formation of multiple products. ru.nl

The use of supported acid catalysts is another promising avenue, simplifying purification by keeping the catalyst in a separate phase from the product stream. acs.org The insights gained from using CSA in flow chemistry are directly applicable to sodium camphorsulfonate, particularly in reactions where the camphorsulfonate anion acts as a chiral counter-ion or phase-transfer catalyst, paving the way for continuous and scalable asymmetric synthesis.

Table 1: Performance of Camphorsulfonic Acid (CSA) in Continuous Flow Synthesis of THC Isomers from CBD

| Catalyst | Temperature | Conversion (%) | Selectivity for Δ⁹-THC (%) | Selectivity for Δ⁸-THC (%) | Reference |

| CSA | Low Temps (-10 °C to RT) | Very Low | - | - | acs.org |

| CSA | Reflux | 81 | 67 | - | acs.org |

| p-Toluenesulfonic acid | 60 °C (Ultrasound-assisted) | 100 | - | - | nih.gov |

| Sulfuric acid | Room Temp | 93 | 68 | 28 | acs.org |

This table presents a selection of data for comparative purposes. Full experimental details can be found in the cited sources.

Novel Applications in Electrochemistry and Electro-Organic Synthesis using Camphorsulfonates

Organic electrosynthesis is increasingly recognized as a green and sustainable alternative to traditional redox reactions, leveraging electrons as clean reagents. nih.govbeilstein-journals.org A significant challenge in this field is achieving stereocontrol. Camphorsulfonate derivatives are emerging as effective chiral supporting electrolytes to induce asymmetry in electrochemical reactions. nih.govbeilstein-journals.org

In a key study, the anodic oxidation of enol acetates was conducted using (S)-tetraethylammonium camphorsulfonate as a chiral supporting electrolyte. nih.govbeilstein-journals.org This approach, carried out via constant current electrolysis in an undivided cell, resulted in the formation of α-acetoxy ketones with low to moderate enantiomeric excess (ee). nih.govbeilstein-journals.org The camphorsulfonate salt, being chiral, creates a chiral environment around the electrode surface, influencing the stereochemical outcome of the electron-transfer process and subsequent bond formation. researchgate.net

The use of chiral electrolytes is one of several strategies in asymmetric electrochemical synthesis, which also includes chiral electrodes, mediators, and catalysts. nih.govresearchgate.net The inherent chirality and electrochemical stability of the camphorsulfonate moiety make it a valuable tool for chemists seeking to perform enantioselective transformations. patsnap.com This approach aligns with the principles of green chemistry by minimizing waste and avoiding hazardous reagents, representing a significant step toward sustainable chiral synthesis. researchgate.net

Development of New Camphorsulfonate-Based Chiral Sensing Platforms

The ability to rapidly and accurately detect specific enantiomers is critical in drug development and quality control. Camphorsulfonic acid and its salts are being ingeniously used to create novel chiral sensing platforms that can discriminate between enantiomers. mdpi.com These platforms often utilize electrochemical methods, quartz crystal microbalance (QCM), or supramolecular chemistry. researchgate.netbeilstein-journals.org

One prominent strategy involves using camphorsulfonic acid enantiomers as chiral dopants or templates during the polymerization of conductive polymers like polypyrrole and polyaniline. mdpi.combeilstein-journals.org For instance, the electropolymerization of pyrrole (B145914) in the presence of a camphorsulfonic acid enantiomer induces a helical structure in the resulting polypyrrole chain, creating a chiral microenvironment. mdpi.com An electrochemical sensor built with this chiral polymer can then selectively recognize l/d-tryptophan enantiomers. mdpi.com Similarly, polyaniline films templated with R-camphorsulfonic acid (R-CSA) have shown the ability to recognize D/L-phenylalanine. beilstein-journals.orgnih.gov

Another advanced approach involves the use of photoresponsive metallacages. chinesechemsoc.org Researchers have designed discrete metallacages that exhibit enantioselective discrimination toward a pair of camphorsulfonate enantiomers, with a selectivity factor (K_S/K_R) of 1.52. chinesechemsoc.org These developments in chiral sensors, based on the unique stereochemical properties of camphorsulfonate, offer promising, low-cost, and highly selective methods for enantiomer detection. mdpi.comresearchgate.net

Table 2: Examples of Camphorsulfonate-Based Chiral Sensing Platforms

| Platform Type | Chiral Inductor | Analyte(s) | Sensing Principle | Reference |

| Conductive Polymer | 10-camphorsulfonic acid | l/d-tryptophan | Electrochemical | mdpi.com |

| Conductive Polymer | R-camphorsulfonic acid | D/L-phenylalanine | Quartz Crystal Microbalance (QCM) / Colorimetric | beilstein-journals.orgnih.gov |

| Conductive Polymer | Camphor (B46023) sulfonic acid | Tryptophan enantiomers | Electrochemical | mdpi.com |

| Supramolecular Metallacage | (Guest Molecule) | R- and S-camphor sulfonate | Supramolecular Encapsulation | chinesechemsoc.org |

Advanced Strategies for Sustainable Chiral Resolution and Catalysis

Sustainability in chemical synthesis emphasizes the use of renewable resources, minimization of waste, and the development of reusable catalysts. Camphorsulfonic acid, derived from the natural product camphor, is an inexpensive, stable, and non-toxic organocatalyst that aligns well with these principles. researchgate.net Its utility as a chiral resolving agent and a reusable catalyst is central to advanced strategies for sustainable chiral synthesis.

As a chiral resolving agent, camphorsulfonate salts are used to separate enantiomers from a racemic mixture. unimi.it This is achieved by forming diastereomeric salts with a racemic base; these diastereomers exhibit different solubilities, allowing for their separation by crystallization. unimi.it

Beyond resolution, camphorsulfonic acid itself is an efficient and reusable solid acidic organocatalyst for a wide range of organic transformations, including the synthesis of biologically active heterocyclic compounds. researchgate.net Its use avoids the metal contamination often associated with traditional Lewis acid catalysts. researchgate.net Furthermore, the chirality inherent in the camphorsulfonate structure can be harnessed to induce stereoselectivity in various reactions. patsnap.com Research into chiral proton-conducting crystals using camphorsulfonic acid highlights the potential for creating materials with unique molecular dynamics, which could be applied to novel catalytic systems and energy conversion. acs.org The combination of its natural origin, catalytic efficiency, and role in both chiral resolution and asymmetric induction makes camphorsulfonate a key compound in the development of sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing sodium camphorsulfonate’s purity and structural integrity?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure, particularly for chiral centers. High-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) can assess purity. For photometric validation in circular dichroism (CD) spectroscopy, employ traceable standards like d-10-ammonium camphorsulfonate to ensure accuracy .

- Key Parameters :

- NMR: Chemical shifts and splitting patterns for sulfonate and camphor moieties.

- CD: Photometric calibration using certified reference materials.

- Purity thresholds (e.g., ≥98% by HPLC).

Q. How should this compound solutions be prepared for analytical applications?

- Protocol :

Use freshly boiled and cooled water to minimize dissolved oxygen interference.

For nonaqueous applications (e.g., CE), dissolve in methanol or acetonitrile with 0.1–1% acetic acid to enhance solubility.

Validate solution stability via repeated spectroscopic measurements over 24 hours.

- Reference Standards : Follow USP guidelines for test solution preparation, ensuring precise molarity and pH control .

Advanced Research Questions

Q. How can this compound concentrations be optimized in enantiomeric separations using nonaqueous capillary electrophoresis (NACE)?

- Experimental Design :

- Apply a face-centered central composite design to evaluate interactions between this compound and chiral selectors (e.g., sulfated cyclodextrins).

- Variables: Camphorsulfonate concentration (10–50 mM), cyclodextrin concentration (5–20 mM), and organic solvent ratio.

- Response: Enantioresolution (Rs) and peak symmetry.

Q. How to resolve contradictions in this compound’s dual role as a chiral resolving agent and ion-pair competitor?

- Analysis Framework :

Conduct binding affinity assays (e.g., isothermal titration calorimetry) to quantify interactions between camphorsulfonate and target analytes.

Compare results across pH conditions and solvent systems.

- Case Study : In β-blocker separations, camphorsulfonate improves resolution for high-affinity analytes but reduces it for low-affinity ones due to competitive ion-pairing. Adjust cyclodextrin ratios to mitigate this .

Q. What experimental designs are suitable for evaluating this compound’s impact on tablet compressibility in high-drug-load formulations?

- Methodology :

- Use a factorial design to assess variables: API loading (60–100%), compression force (10–30 kN), and camphorsulfonate concentration.

- Measure tensile strength, disintegration time, and dissolution profiles.

Data Contradiction and Reproducibility

Q. How to address variability in reported enantiomeric excess (ee) values when using this compound in NMR-based chiral analysis?